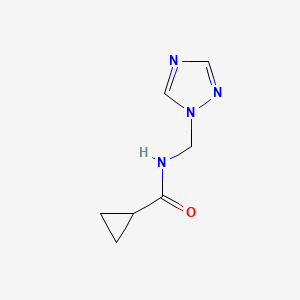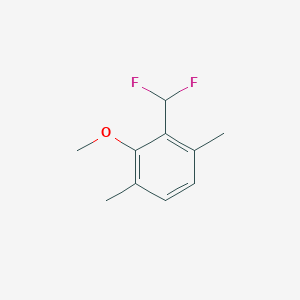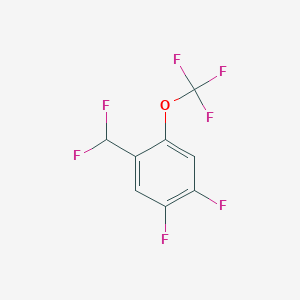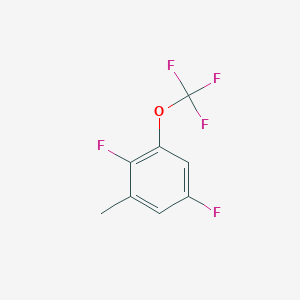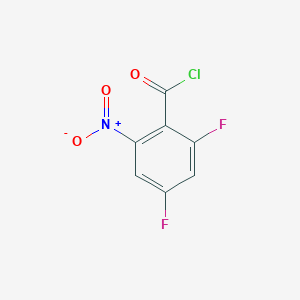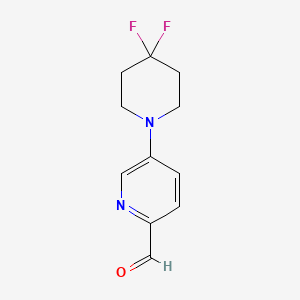
5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde
Übersicht
Beschreibung
5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde , also known by its chemical synonyms such as 5-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde and 2-Pyridinecarboxaldehyde, 5-(4,4-difluoro-1-piperidinyl) , is a chemical compound with the molecular formula C₁₁H₁₂F₂N₂O . It is commonly used in pharmaceutical testing and research .
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Reagent Applications
5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde, as a derivative of picolinaldehyde, has been utilized in analytical chemistry. For example, picolinaldehyde 4-phenyl-3-thiosemicarbazone, a related compound, serves as a spectrophotometric reagent for the selective determination of small amounts of cobalt in the presence of iron, with applications in steel analysis (Ariza, Pavón, & Pino, 1976).
Herbicide Synthesis
In the field of agrochemicals, picolinaldehyde derivatives are used in synthesizing novel fluoropicolinate herbicides. The cascade cyclization of fluoroalkyl alkynylimines with primary amines can be modified to synthesize 4-amino-5-fluoropicolinates, further elaborated into potential herbicides (Johnson et al., 2015).
Chelate Formation
Picolinaldehyde derivatives are known to react with divalent metal ions in slightly basic media to form strongly colored chelates, useful in analytical chemistry. The basicity of donor atoms in these compounds can be modulated by substituents, influencing their interaction with metal ions (Otomo & Kodama, 1973).
Carbon Dioxide Binding
Rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands (derivatives of picolinaldehyde) demonstrate CO2 binding via metal-ligand cooperation. This showcases the potential of these compounds in carbon capture technologies (Stichauer et al., 2017).
Catalysts in Amino Acid Racemization
Picolinaldehyde metal complexes have been identified as catalysts for the racemization of amino acids, demonstrating high activity and turnover rates. They are applied in chemoenzymatic dynamic kinetic resolutions, providing access to amino acids with excellent enantioselectivities (Felten, Zhu, & Aron, 2010).
N-Heterocyclic Carbene Precursors
The coupling reaction of substituted picolinaldehydes with amines and formaldehyde provides an efficient method for the preparation of N-heterocyclic carbenes (NHCs), useful in a variety of applications including catalyst design (Hutt & Aron, 2011).
Coordination Polymers and Photocatalysis
5-(3,4-Dicarboxylphenyl)picolinic acid, a derivative, has been used in the assembly of coordination compounds with varied metal ions. These compounds have shown photocatalytic activity in the degradation of dyes, indicating potential applications in environmental remediation (Gu et al., 2017).
Eigenschaften
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-11(13)3-5-15(6-4-11)10-2-1-9(8-16)14-7-10/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYZSBRMPLQRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1411600.png)
